Potassium pyrimidine-5-trifluoroborate

Description

Historical Context and Discovery

The development of this compound can be traced to the broader advancement of organotrifluoroborate chemistry, which emerged as a solution to the limitations associated with traditional boronic acids and esters. The earliest documented synthesis of this specific compound appears in the work of Molander and Beaumard, published in Organic Letters in 2010, where they reported the preparation from 5-pyrimidinylboronic acid using potassium hydrogen difluoride in methanol and water under inert atmosphere conditions at temperatures ranging from 0 to 20 degrees Celsius, achieving a yield of 52 percent.

The historical significance of this compound lies within the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction development. While the fundamental Suzuki reaction was established in the early 1980s, the application of organotrifluoroborate salts as alternatives to boronic acids represented a significant advancement in the field. These trifluoroborate salts addressed several key limitations of traditional boronic acids, including their tendency toward protodeboronation and instability under various reaction conditions.

The recognition of pyrimidine-containing compounds as privileged scaffolds in pharmaceutical chemistry provided additional impetus for the development of stable pyrimidine-derived building blocks. Research from 2021 highlighted that pyrimidines are among the most widely represented class of heterocycles in biological systems, appearing in nucleic acids and countless biologically relevant compounds, with eight out of thirty-five small-molecule drugs gaining approval from the Food and Drug Administration in 2020 containing a pyrimidine heterocycle. This pharmaceutical relevance created a demand for reliable synthetic methods to access pyrimidine derivatives, making the development of this compound particularly valuable.

Nomenclature and Chemical Identity

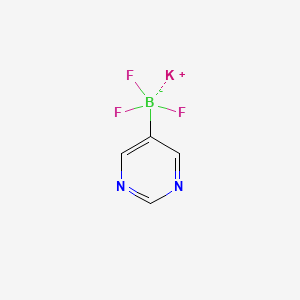

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as potassium trifluoro(pyrimidin-5-yl)boranuide or potassium;trifluoro(pyrimidin-5-yl)boranuide. The compound is officially registered with the Chemical Abstracts Service under the number 1242733-91-0 and carries the MDL number MFCD09992922.

The molecular structure of this compound consists of a pyrimidine ring system substituted at the 5-position with a trifluoroborate anion, balanced by a potassium cation. The molecular formula C4H3BF3KN2 reflects this composition, with a molecular weight of 185.99 grams per mole. The compound's structure can be represented using the Simplified Molecular Input Line Entry System notation as B-(F)(F)F.[K+], which clearly illustrates the ionic nature of the compound with the negatively charged trifluoroborate unit and the positively charged potassium ion.

The InChI key for this compound is FLVBHQQPIJARSC-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications. Alternative names found in the literature include this compound, potassium trifluoro pyrimidin-5-yl boranuide, potassium trifluoro pyrimidin-5-yl borate, and pyrimidine-5-trifluoroborate potassium salt.

The physical properties of this compound include a melting point range of 99 to 103 degrees Celsius, indicating its crystalline nature and thermal stability. The compound is typically supplied as a solid with purity levels of 95 percent or higher, and is recommended for storage at temperatures between 2 to 8 degrees Celsius for long-term stability.

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound stems from its exceptional utility in modern synthetic chemistry, particularly in the realm of cross-coupling reactions and medicinal chemistry applications. Research published in 2021 demonstrated that pyrimidine trifluoroborates represent an under-developed scaffold that has been rarely reported in the literature, despite their participation in a rich array of downstream functionalization reactions. This scarcity in the literature, combined with the compound's demonstrated utility, positions it as a valuable target for further research and development.

The compound's significance in contemporary research is fundamentally tied to the unique features of the trifluoroborate group, which provides both robustness and selectivity in synthetic applications. The trifluoroborate functionality offers remarkable stability toward strongly nucleophilic reagents such as amidines and guanidines, as well as alkylating agents and even bromine, while simultaneously providing a pathway for elaboration through Suzuki-Miyaura cross-coupling and oxidation reactions. This dual nature allows chemists to perform chemoselective reactions at other positions on the pyrimidine ring while preserving the trifluoroborate handle for subsequent transformations.

Recent advances in Suzuki-Miyaura cross-coupling methodology have further enhanced the relevance of this compound in synthetic chemistry. Studies have shown that pyrimidin-5-yltrifluoroborate can be efficiently cross-coupled with both aryl bromides and aryl chlorides using palladium catalysis, providing access to substituted pyrimidine derivatives with excellent yields. The compound has demonstrated compatibility with 4-halobenzonitrile derivatives, achieving isolated yields of 88 percent with aryl bromides and 86 percent with aryl chlorides when using 2,4-dimethoxypyrimidin-5-yltrifluoroborate under optimized conditions.

The pharmaceutical relevance of pyrimidine derivatives continues to drive research interest in this compound and related compounds. The development of pyrimidine-5-carbonitrile compounds as adenosine triphosphate-mimicking epidermal growth factor receptor tyrosine kinase inhibitors represents one area where pyrimidine-derived building blocks have shown significant promise. Additionally, research has demonstrated the successful application of pyrimidine trifluoroborates in the synthesis of anti-cancer compounds, including the experimental drug bropirimine, which was prepared in high yield through bromination and subsequent oxidation of the carbon-boron bond.

The bench stability and ease of handling of this compound contribute significantly to its contemporary relevance. Unlike many boronic acids that require careful storage conditions and protection from moisture, trifluoroborate salts such as this compound are crystalline, bench-stable materials that can be stored without special precautions for extended periods without noticeable degradation. This practical advantage has made these compounds attractive alternatives to traditional boronic acid derivatives in both academic and industrial settings.

The integration of this compound into contemporary synthetic methodologies continues to expand, with recent research exploring its application in multicomponent reactions and asymmetric synthesis. The Petasis borono-Mannich reaction, which provides direct access to optically active α-amino esters, has been successfully adapted to utilize potassium trifluoroborate salts, including heteroaryl derivatives related to pyrimidine systems. These developments underscore the compound's versatility and its potential for continued growth in synthetic applications.

Properties

IUPAC Name |

potassium;trifluoro(pyrimidin-5-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-1-9-3-10-2-4;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVBHQQPIJARSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=CN=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670592 | |

| Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242733-91-0 | |

| Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1242733-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Synthesis via Organostannane Intermediates

The earliest reported method for synthesizing potassium organotrifluoroborates utilized trimethyltin derivatives as starting materials. This approach involved a multi-step sequence where organostannanes reacted with trifluoroborane etherate, followed by treatment with potassium fluoride (KF). The process can be summarized as follows:

- Initial Step: Formation of a 1:1 adduct through transfer of the organic group (R) from trimethyltin to boron, resulting in a trivalent intermediate that is unstable and cannot be isolated.

- Stabilization: The intermediate is converted into a tetravalent ionic pair, forming a stable potassium organotrifluoroborate salt.

- Reaction Conditions: The synthesis required high temperatures and toxic organostannanes, with the key step being treatment with potassium fluoride to induce fluorination and salt formation.

Limitations: The toxicity of organostannanes and the harsh reaction conditions prompted the development of alternative methods.

Modern Approach Using Potassium Hydrogen Fluoride (KHF₂)

Advancements in safety and environmental considerations led to the adoption of potassium hydrogen fluoride as a less toxic fluoride source. This method involves direct transformation of boronic acids or their derivatives into potassium trifluoroborates:

- Reagents: Boronic acids or esters, potassium hydrogen fluoride (KHF₂), and aqueous media.

- Reaction Conditions: Mild temperatures (often room temperature to 60°C), aqueous or mixed solvent systems such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).

- Process: The boronic acid reacts with KHF₂, leading to the formation of the potassium trifluoroborate salt through a straightforward, one-pot reaction.

Advantages: This method is safer, more environmentally friendly, and yields crystalline, bench-stable salts with high purity and stability over long storage periods.

Synthesis of Pyrimidine-5-Trifluoroborate Derivatives

Recent research has demonstrated the synthesis of pyrimidine-5-trifluoroborate compounds, which are valuable intermediates in heterocyclic chemistry. The key methods include:

- Condensation Reactions: Ynone trifluoroborates undergo condensation with pyrimidine derivatives to introduce the trifluoroborate group at the C5 position of pyrimidines.

- Reaction Conditions: These reactions are typically conducted under mild conditions, often in solvents like acetonitrile or DMF, with bases such as sodium carbonate or potassium carbonate to facilitate the process.

- Stability: The resulting pyrimidine-5-trifluoroborates are crystalline, bench-stable, and resistant to nucleophilic attack, making them suitable for further cross-coupling reactions.

Specific Preparation Protocols from Recent Patents and Research

A notable patent describes a method for synthesizing pyrimidine-5-trifluoroborate derivatives involving:

- Step 1: Synthesis of a pyrimidine-5-iodide or -bromide precursor.

- Step 2: Reaction with potassium trifluoroborate salts under palladium-catalyzed cross-coupling conditions (Suzuki–Miyaura coupling) to attach the trifluoroborate group.

- Step 3: Purification and characterization of the final pyrimidine-5-trifluoroborate.

This method emphasizes the robustness and versatility of potassium trifluoroborate handles, which are stable under various reaction conditions, including nucleophilic, electrophilic, and oxidative environments.

Summary of Key Data

| Methodology | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Organostannane-based | Trimethyltin derivatives, trifluoroborane etherate, KF | High temperature, toxic reagents | Established, high yield | Toxicity, harsh conditions |

| KHF₂-mediated | Boronic acids/esters, KHF₂ | Mild, room temperature to 60°C, aqueous/organic solvents | Safer, environmentally friendly, stable salts | Requires pure boronic acids |

| Heterocyclic Functionalization | Pyrimidine halides, potassium trifluoroborate, Pd catalysis | Mild, in solvents like acetonitrile or DMF | Direct functionalization, high stability | Need for palladium catalysts |

Chemical Reactions Analysis

Types of Reactions: Potassium pyrimidine-5-trifluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine derivatives.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed from these reactions include various pyrimidine derivatives and boron-containing compounds, which are useful intermediates in organic synthesis .

Scientific Research Applications

Chemical Properties and Mechanism of Action

KPTFB possesses the molecular formula CHBFKN and features a pyrimidine ring substituted with a trifluoroborate group at the 5-position. This structural arrangement enhances its stability and reactivity, making it suitable for diverse chemical transformations. The compound primarily acts as a boronic acid surrogate , facilitating carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction .

The mechanism involves the formation of a palladium-trifluoroborate complex, which undergoes oxidative addition followed by transmetalation to yield the desired product. This process highlights KPTFB's role in enabling efficient and selective synthetic pathways .

Organic Synthesis

KPTFB is extensively utilized in organic synthesis, particularly in cross-coupling reactions. Its applications include:

- Suzuki-Miyaura Coupling : KPTFB is employed to couple various aryl and heteroaryl halides, leading to the formation of complex organic molecules .

- Synthesis of Biologically Active Compounds : It plays a crucial role in synthesizing pharmaceuticals and agrochemicals by enabling the construction of intricate molecular architectures .

Medicinal Chemistry

The incorporation of KPTFB in drug development has been significant due to its ability to modify biological activity through structural changes:

- Anticancer Activity : Research indicates that pyrimidine derivatives exhibit anticancer properties, with modifications at specific positions enhancing their efficacy against cancer cell lines . Compounds derived from KPTFB have shown promise in targeting cancer pathways.

- Antimicrobial Properties : Pyrimidine-based compounds have demonstrated broad-spectrum antimicrobial activities, making them candidates for new antibiotic development .

Materials Science

KPTFB's stability and reactivity allow it to be used in producing advanced materials:

- Functionalized Polymers : The compound can be utilized to synthesize polymers with specific functionalities, enhancing material properties for industrial applications .

- Nanomaterials : Its application extends to the development of nanostructured materials through controlled reactions that involve KPTFB as a precursor .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that KPTFB was instrumental in synthesizing novel pyrimidine derivatives that exhibited significant cytotoxicity against various cancer cell lines. The modifications at the 2 and 4 positions of the pyrimidine ring were crucial for enhancing biological activity.

Case Study 2: Development of Antimicrobial Agents

Research focused on synthesizing new antibiotics using KPTFB revealed its effectiveness in creating compounds that showed activity against resistant bacterial strains. The trifluoroborate moiety facilitated the design of potent derivatives through targeted modifications.

Mechanism of Action

The mechanism of action of potassium pyrimidine-5-trifluoroborate involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the trifluoroborate group is transferred to the palladium center. This step is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of potassium pyrimidine-5-trifluoroborate and analogous compounds:

Key Observations :

- Pyrimidine vs. Pyridine Derivatives: Potassium pyridine-4-trifluoroborate shares a similar molecular weight (~185 g/mol) with the pyrimidine analog but lacks the second nitrogen atom in the aromatic ring.

- Chlorine Substituent : The 2-chloro derivative of pyrimidine-5-trifluoroborate has a higher molecular weight (220.44 g/mol) due to the chlorine atom, which introduces steric hindrance and electron-withdrawing effects. This may enhance regioselectivity in coupling reactions .

- Heterocycle Diversity: Pyrazole and quinoline derivatives exhibit distinct electronic environments. Pyrazole’s two adjacent nitrogen atoms increase electron density, while quinoline’s fused benzene-pyridine system enhances stability but may reduce solubility .

Cross-Coupling Efficiency

- This compound demonstrates superior chemoselectivity in cross-coupling compared to phenyltrifluoroborates due to the pyrimidine ring’s electron-deficient nature, which accelerates oxidative addition with palladium catalysts .

- Chlorinated Pyrimidine Analogs : The 2-chloro substituent further activates the pyrimidine ring, enabling coupling at milder conditions. However, steric bulk may limit access to certain substrates .

- Pyridine Derivatives : Potassium pyridine-4-trifluoroborate’s single nitrogen atom results in weaker electron-withdrawing effects, requiring harsher reaction conditions (e.g., higher temperatures) for comparable yields .

Pharmaceutical Relevance

- Pyrimidine trifluoroborates are intermediates in antiviral and anticancer agents. For example, fluorinated pyrimidines (e.g., 6-fluoropyrazolo[1,5-a]pyrimidin-5-amine) are precursors to kinase inhibitors .

- Pyrazole and quinoline derivatives are more commonly used in anti-inflammatory and antimalarial drugs, respectively, highlighting the role of heterocycle choice in target specificity .

Biological Activity

Potassium pyrimidine-5-trifluoroborate is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a trifluoroborate group at the 5-position. The trifluoroborate moiety enhances the compound's stability and reactivity, making it suitable for various functionalization reactions. Its robust nature allows for chemoselective reactions, which are crucial for synthesizing complex organic molecules.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds like 5-fluorouracil, a well-known pyrimidine analog, are widely used in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells . The substitution of the pyrimidine ring can enhance this activity; studies have shown that modifications at specific positions (C-2, C-4) can lead to increased potency against various cancer cell lines .

Antimicrobial Effects

Pyrimidines have demonstrated a broad spectrum of antimicrobial activities. They are effective against bacteria, fungi, and protozoa, making them valuable in developing new antibiotics and antifungal agents . The trifluoroborate group may further enhance these properties by facilitating the design of more potent derivatives through targeted modifications.

Synthesis and Functionalization

The synthesis of this compound typically involves the reaction of pyrimidines with boron trifluoride in the presence of potassium salts. This method allows for the introduction of the trifluoroborate group while preserving the biological activity of the parent pyrimidine structure.

Recent studies have highlighted innovative synthetic routes that utilize photoredox catalysis and cross-coupling reactions to generate diverse pyrimidine derivatives from trifluoroborates . These methods are essential for creating libraries of compounds for biological screening.

Case Studies

-

Anticancer Activity Assessment :

A study evaluated various substituted pyrimidines for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with electron-withdrawing groups at the C-4 position showed enhanced activity compared to unsubstituted analogs . -

Antimicrobial Testing :

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for Potassium Pyrimidine-5-Trifluoroborate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions of pyrimidine derivatives with potassium trifluoroborate precursors. A common approach is the Suzuki-Miyaura coupling, where aryl halides react with organoboron reagents under Pd catalysis. For pyrimidine-5-trifluoroborates, bromo- or iodopyrimidine intermediates are coupled with potassium trifluoroborate salts in solvents like THF or dioxane, using bases such as K₂CO₃ and ligands like SPhos. Reaction optimization includes temperature control (80–100°C) and inert atmosphere (N₂/Ar) to prevent boronate decomposition .

Example Protocol (Simplified):

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 5-Bromopyrimidine + KTrifluoroborate | Substrate activation |

| 2 | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Catalytic system |

| 3 | K₂CO₃ in THF/H₂O (3:1) | Base and solvent system |

| 4 | 80°C, 12 h under N₂ | Reaction conditions |

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- ¹⁹F NMR : Confirms trifluoroborate integrity (δ ~ -135 to -145 ppm).

- ¹H/¹³C NMR : Identifies pyrimidine ring substituents and coupling efficiency.

- X-ray Crystallography : Resolves boron-pyrimidine bonding geometry (if crystals are obtainable).

- HPLC-MS : Assesses purity (>95%) and detects residual catalysts or byproducts .

Q. What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS Category 1 eye/skin irritant).

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does solvent polarity impact the chemoselectivity of cross-coupling reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance oxidative addition rates of Pd catalysts but may promote protodeboronation side reactions. Non-polar solvents (e.g., toluene) favor transmetalation but slow reaction kinetics. Mixed solvent systems (THF/H₂O) balance stability and reactivity. For pyrimidine systems, THF/H₂O (3:1) with K₂CO₃ optimizes coupling yields (70–90%) while minimizing boronate degradation .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Scenario : Discrepancies between calculated and observed ¹H NMR shifts.

- Solution : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and sample purity via HPLC. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with computational methods (DFT) for predicted chemical shifts .

Q. What strategies improve the stability of this compound in aqueous reaction conditions?

Q. How does the electronic nature of pyrimidine substituents influence Suzuki-Miyaura coupling efficiency?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position enhance boronate reactivity by polarizing the boron-pyrimidine bond. Conversely, electron-donating groups (e.g., -OMe) reduce electrophilicity, requiring harsher conditions (higher Pd loading, elevated temperatures). Substituent effects are quantified via Hammett σ constants (ρ ~ +1.2 for aryl trifluoroborates) .

Q. What are the limitations of this compound in stereoselective synthesis?

- Chiral Induction : Poor stereocontrol in alkyl-aryl couplings due to planar boron geometry.

- Workaround : Use chiral auxiliaries or enantioselective Pd catalysts (e.g., Josiphos ligands) for asymmetric transformations .

Data Contradiction Analysis

Q. How to address inconsistent yields in cross-coupling reactions with this compound?

Q. Why do computational models sometimes fail to predict the reactivity of this compound?

- Issue : Overlooking solvation effects or counterion interactions in DFT calculations.

- Mitigation : Include explicit solvent molecules (e.g., H₂O) and potassium coordination in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.